molecular formula C12H21NO5 B13499989 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid

Cat. No.: B13499989
M. Wt: 259.30 g/mol
InChI Key: PIXQHOODLCQMOD-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxycyclobutyl moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at a controlled temperature of around 303 K (30°C) for approximately 2 hours. The resulting product is then purified by crystallization from methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxycyclobutyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

Uniqueness

Compared to similar compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is unique due to the presence of the methoxy group on the cyclobutyl ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and biochemical research .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid, often referred to as Boc-amino acid derivatives, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is C11H21NO4, with a molecular weight of 233.29 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of Boc-amino acids typically involves the protection of the amino group followed by coupling reactions. For this specific compound, the synthesis can be achieved through the following steps:

  • Preparation of the Boc-protected amino acid : The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the Boc-protected derivative.
  • Cyclobutane formation : The cyclobutane moiety is introduced via cyclization reactions involving suitable precursors.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that Boc-protected amino acids can exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation, making them candidates for further development in cancer therapy .
  • Neuroprotective Effects : Certain Boc-amino acid derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study conducted by Tehranchian et al. evaluated the antibacterial activity of various Boc-amino acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antibacterial properties .

Case Study 2: Antitumor Effects

In vitro studies on human cancer cell lines showed that Boc-amino acid derivatives could inhibit cell growth significantly. For instance, a derivative was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AntitumorHeLa cellsCell viability reduced by >50% at 10 µM
NeuroprotectiveSH-SY5Y neuroblastoma cellsIncreased cell survival in oxidative stress conditions

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-(1-methoxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17-4)6-5-7-12/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

PIXQHOODLCQMOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)OC

Origin of Product

United States

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